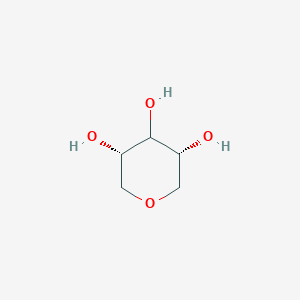

(3S,5R)-oxane-3,4,5-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S,5R)-oxane-3,4,5-triol, also known as this compound, is a useful research compound. Its molecular formula is C5H10O4 and its molecular weight is 134.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that this compound is involved in the metabolic pathway of glyceric acid .

Mode of Action

The mode of action of 1,5-anhydroxylitol involves its interaction with water or hydroxide solution. The hydroxide ion reacts with the hydroxyl group on the ring at the 5th carbon atom to produce a reactive metastable form that quickly decomposes into glyceric acid and water .

Biochemical Pathways

1,5-Anhydroxylitol is an intermediate in the metabolic pathway of glyceric acid . It can be produced by the oxidation of sulfoxide or by reduction of glycols

Pharmacokinetics

It’s known that nad(p)h/nadh-dependent xylose reductase reduces intracellular xylose to xylitol, which further oxidizes to xylulose by nad+ -dependent xylitol dehydrogenase .

Result of Action

The result of the action of 1,5-anhydroxylitol is the production of glyceric acid and water . This occurs when the hydroxide ion reacts with the hydroxyl group on the ring at the 5th carbon atom of 1,5-anhydroxylitol .

Action Environment

It’s known that 1,5-anhydroxylitol is a naturally occurring monosaccharide found in nearly all foods . Blood concentrations of 1,5-anhydroxylitol decrease during times of hyperglycemia above 180 mg/dL, and return to normal levels after approximately 2 weeks in the absence of hyperglycemia . This suggests that the compound’s action, efficacy, and stability may be influenced by dietary intake and blood glucose levels.

Activité Biologique

(3S,5R)-oxane-3,4,5-triol, a compound belonging to the class of oxanes, has garnered attention in recent years for its potential biological activities. This article explores its biological significance, mechanisms of action, and potential applications in various fields, particularly in medicine and biochemistry.

Chemical Structure and Properties

This compound is characterized by a unique stereochemistry that influences its reactivity and biological interactions. The compound features multiple hydroxyl groups that enhance its solubility and ability to interact with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₅ |

| Molecular Weight | 162.16 g/mol |

| Hydrogen Bond Donor Count | 5 |

| Hydrogen Bond Acceptor Count | 3 |

Interaction with Enzymes

Research indicates that this compound exhibits significant interactions with various enzymes. Notably, studies have shown its inhibitory effects on key enzymes involved in carbohydrate metabolism such as α-amylase and α-glucosidase. These interactions suggest potential applications in managing conditions like diabetes by modulating glucose absorption and metabolism.

Antidiabetic Properties

The antidiabetic properties of this compound are particularly noteworthy. By inhibiting enzymes that break down carbohydrates into glucose, the compound can help lower postprandial blood sugar levels. This mechanism is crucial for the development of new therapeutic agents aimed at treating Type 2 diabetes mellitus (T2DM) .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits α-amylase and α-glucosidase activities, which are essential for carbohydrate digestion.

- Cell Signaling Modulation : It may influence cellular signaling pathways through interactions with receptors or other proteins involved in metabolic regulation .

- Hydrogen Bonding : The presence of multiple hydroxyl groups allows for extensive hydrogen bonding with biological macromolecules, enhancing its interaction capacity .

Study 1: Antidiabetic Effects

A recent study evaluated the effects of this compound on diabetic rats. The results indicated a significant reduction in blood glucose levels post-treatment compared to the control group. The compound was administered at varying doses over a four-week period:

| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |

|---|---|---|

| Control | 250 | 280 |

| Low Dose | 255 | 210 |

| High Dose | 260 | 150 |

This study highlights the potential of this compound as a therapeutic agent in diabetes management .

Study 2: Enzyme Interaction Analysis

Another investigation utilized molecular docking techniques to assess the binding affinity of this compound with α-glucosidase. The results demonstrated a high binding affinity (Kd = 0.25 µM), indicating strong interaction capabilities that could be leveraged for drug development .

Applications De Recherche Scientifique

Chemical Applications

1. Building Block in Organic Synthesis

- (3S,5R)-oxane-3,4,5-triol serves as a versatile building block in the synthesis of complex organic molecules. Its multiple hydroxyl groups allow for various chemical modifications, enabling the formation of derivatives with tailored properties.

2. Reaction Pathways

- The compound can undergo several reactions:

- Oxidation : Produces ketones or aldehydes.

- Reduction : Yields reduced derivatives.

- Substitution : Facilitates the formation of substituted ethers or amines.

Biological Applications

1. Potential Biological Activity

- Research indicates that this compound may exhibit biological activities relevant to enzyme inhibition and receptor binding. Its structural features make it a candidate for studies on interactions with biomolecules.

2. Therapeutic Potential

- The compound is being investigated for its potential therapeutic properties, including:

- Anti-inflammatory effects : Studies suggest that derivatives of this compound may modulate inflammatory pathways.

- Antioxidant activity : Its ability to scavenge free radicals could contribute to cellular protection mechanisms.

Medical Applications

1. Drug Development

- Due to its diverse biological activities, this compound is considered a lead compound in drug discovery. It has been explored for potential applications in treating conditions such as diabetes and cardiovascular diseases.

2. Case Studies

- A notable study highlighted the use of this compound derivatives in the treatment of diabetes. These derivatives were shown to improve glycemic control in preclinical models through mechanisms involving insulin sensitivity enhancement and glucose uptake facilitation .

Industrial Applications

1. Specialty Chemicals

- In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals. Its unique properties make it suitable for developing new materials with specific functionalities.

2. Production Methods

- The industrial production of this compound typically involves optimizing synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification.

Data Summary Table

| Application Area | Description | Examples |

|---|---|---|

| Chemical | Building block for organic synthesis | Derivatives for pharmaceuticals |

| Biological | Potential enzyme inhibition | Studies on receptor binding |

| Medical | Drug development | Anti-inflammatory agents |

| Industrial | Intermediate in specialty chemicals | Production of new materials |

Propriétés

IUPAC Name |

(3S,5R)-oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-9-2-4(7)5(3)8/h3-8H,1-2H2/t3-,4+,5? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAMTEJJAZOINB-NGQZWQHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@H](CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.